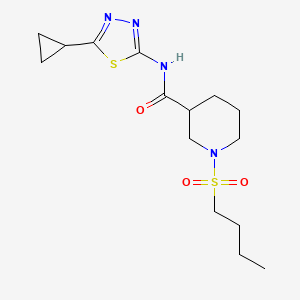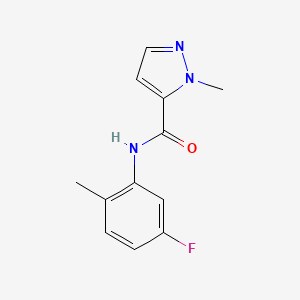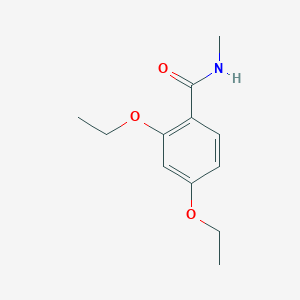![molecular formula C17H22N2O4S B5330072 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5330072.png)
1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine, also known as EFP or TCS 359, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative that has been synthesized and evaluated for its biochemical and physiological effects. In
作用機序
The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine involves its binding to the 5-HT1A receptor. This binding causes a change in the receptor's conformation, which leads to the activation of downstream signaling pathways. These signaling pathways are involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects
1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. In particular, this compound has been shown to increase the activity of the 5-HT1A receptor, which can lead to a decrease in anxiety-like behavior in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor. This allows researchers to study the function of this receptor in a more precise manner. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a safer option for lab experiments.
One limitation of using 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to animals in a precise manner. Additionally, more research is needed to fully understand the potential side effects of this compound.
将来の方向性
There are several future directions for the study of 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine. One direction is to further explore the potential neuroprotective effects of this compound in animal models of neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses. Finally, the development of more soluble derivatives of this compound could improve its potential for use in lab experiments.
Conclusion
In conclusion, 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine is a compound that has been studied for its potential use in scientific research. This compound has a high affinity for the 5-HT1A receptor and has been shown to have a number of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several future directions for the study of this compound. Overall, 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine has the potential to be a valuable tool compound for the study of the 5-HT1A receptor and its role in neurological disorders.
合成法
The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-(furan-2-ylmethyl)piperazine in the presence of a base such as triethylamine. The reaction produces the desired compound as a white solid with a high yield.
科学的研究の応用
1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and other physiological processes. Therefore, 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine has been studied for its potential use as a tool compound to study the function of the 5-HT1A receptor.
特性
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-2-22-15-5-7-17(8-6-15)24(20,21)19-11-9-18(10-12-19)14-16-4-3-13-23-16/h3-8,13H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIUIASGISLNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329990.png)


![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330019.png)
![N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5330025.png)
![2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5330045.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide](/img/structure/B5330050.png)


![2-[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5330085.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330088.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5330094.png)

![2-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B5330106.png)